Cas no 1935140-98-9 (methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate)

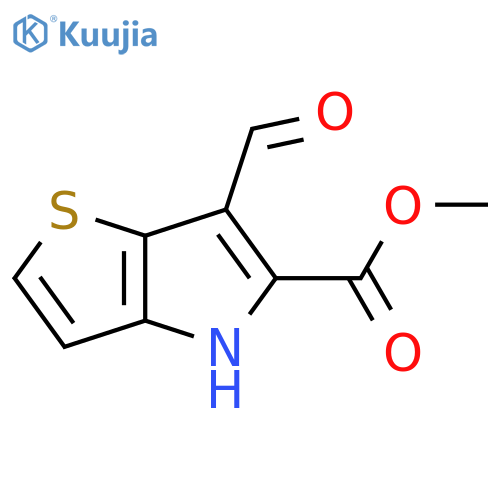

1935140-98-9 structure

商品名:methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate

methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate

- methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

- 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 6-formyl-, methyl ester

- EN300-20994539

- methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

- 1935140-98-9

-

- インチ: 1S/C9H7NO3S/c1-13-9(12)7-5(4-11)8-6(10-7)2-3-14-8/h2-4,10H,1H3

- InChIKey: CGQKIGMURANUIG-UHFFFAOYSA-N

- ほほえんだ: N1C(C(OC)=O)=C(C=O)C2SC=CC1=2

計算された属性

- せいみつぶんしりょう: 209.01466426g/mol

- どういたいしつりょう: 209.01466426g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.484±0.06 g/cm3(Predicted)

- ふってん: 432.5±45.0 °C(Predicted)

- 酸性度係数(pKa): 13.11±0.30(Predicted)

methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20994539-2.5g |

methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

1935140-98-9 | 2.5g |

$2660.0 | 2023-09-16 | ||

| Enamine | EN300-20994539-10.0g |

methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

1935140-98-9 | 10g |

$5837.0 | 2023-05-24 | ||

| Enamine | EN300-20994539-1.0g |

methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

1935140-98-9 | 1g |

$1357.0 | 2023-05-24 | ||

| Enamine | EN300-20994539-0.5g |

methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

1935140-98-9 | 0.5g |

$1058.0 | 2023-09-16 | ||

| Enamine | EN300-20994539-0.25g |

methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

1935140-98-9 | 0.25g |

$672.0 | 2023-09-16 | ||

| Enamine | EN300-20994539-10g |

methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

1935140-98-9 | 10g |

$5837.0 | 2023-09-16 | ||

| Enamine | EN300-20994539-1g |

methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

1935140-98-9 | 1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-20994539-0.05g |

methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

1935140-98-9 | 0.05g |

$315.0 | 2023-09-16 | ||

| Enamine | EN300-20994539-0.1g |

methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

1935140-98-9 | 0.1g |

$470.0 | 2023-09-16 | ||

| Enamine | EN300-20994539-5.0g |

methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

1935140-98-9 | 5g |

$3935.0 | 2023-05-24 |

methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1935140-98-9 (methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量